molecular formula C34H34Cl2F3NO3 B560420 RGX-104 CAS No. 610318-03-1

RGX-104

Cat. No.: B560420
CAS No.: 610318-03-1
M. Wt: 632.5 g/mol
InChI Key: LCMIYQOJZLRHTO-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RGX-104 is an orally bioavailable small-molecule agonist of the liver X receptor beta (LXRβ), a nuclear receptor regulating lipid metabolism, immune modulation, and tumor suppression. By activating the LXR-ApoE pathway, this compound transcriptionally upregulates apolipoprotein E (ApoE), which binds to its receptor LRP8 to suppress angiogenesis, deplete immunosuppressive myeloid-derived suppressor cells (MDSCs), and activate cytotoxic T lymphocytes (CD8+ T cells) . Preclinical studies demonstrated this compound’s efficacy in reducing tumor growth and metastasis across diverse cancer models, including lung cancer, melanoma, ovarian cancer, and glioblastoma .

Properties

IUPAC Name

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33ClF3NO3.ClH/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27;/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41);1H/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMIYQOJZLRHTO-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610318-03-1
Record name RGX-104 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABEQUOLIXRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32013XLTX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Structure Assembly

The molecule features a central chiral amine scaffold linked to aromatic fluorinated and chlorinated substituents. The canonical SMILES notation (O=C(O)CC1=CC=CC(OCCC@HC)=C1) indicates the presence of a carboxylic acid group, a tertiary amine, and multiple halogenated benzene rings. The synthesis likely proceeds through a series of nucleophilic substitutions and coupling reactions, with careful control of stereochemistry at the chiral center.

Intermediate Purification

Critical intermediates are purified via column chromatography and recrystallization to eliminate dimerization byproducts, a common challenge in synthesizing halogenated aromatic compounds. Solubility data (≥130 mg/mL in DMSO) guide solvent selection during crystallization.

Final Salt Formation

This compound is commercially available as both a free acid (CAS 610318-54-2) and hydrochloride salt (CAS 610318-03-1). The salt form enhances aqueous stability, though solubility remains limited in water (<0.1 mg/mL).

Formulation Strategies for Enhanced Bioavailability

Due to this compound’s hydrophobicity, advanced formulation techniques are required to improve its pharmacokinetic profile. Recent studies highlight the use of high-density lipoprotein (HDL) nanodiscs as a promising delivery system.

HDL Nanodisc Encapsulation

A 2025 bioRxiv study demonstrated the incorporation of this compound into HDL-mimetic nanodiscs using a co-lyophilization method:

  • Lyophilization: Apolipoprotein mimetic peptide 22A, DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), and this compound are dissolved in acetic acid and freeze-dried.

  • Rehydration: The lyophilized powder is rehydrated in PBS (pH 7.4) and subjected to thermal cycling (50°C to 0°C) to form uniform nanodiscs.

  • CpG Insertion: Cholesterol-modified CpG oligonucleotides are inserted into the nanodisc membrane for combinatorial immunotherapy.

Table 1: Formulation Parameters of this compound-Loaded Nanodiscs

ParameterValueMethod
Encapsulation Efficiency>90%UPLC-MS
Particle Size10–12 nmDLS, TEM
Polydispersity Index0.2DLS
Drug Release (24h)85–90%BioBeads adsorption

Analytical Characterization

Quality control of this compound requires a combination of chromatographic, spectroscopic, and microscopic techniques.

Purity Assessment

  • UPLC-MS: Quantifies drug loading in nanodiscs and detects impurities at <0.1%.

  • Size-Exclusion Chromatography: Confirms nanodisc homogeneity, with elution profiles showing a single peak at 260 nm.

Structural Verification

  • ¹H/¹³C NMR: Validates the structure of intermediates and final product (data referenced in patents).

  • FT-IR: Identifies functional groups (e.g., carboxylic acid C=O stretch at 1700 cm⁻¹).

Stability Profiling

  • Thermogravimetric Analysis (TGA): Demonstrates decomposition onset at 210°C, confirming thermal stability.

  • Long-Term Storage: Stable for 6 months at -80°C or 1 month at -20°C in DMSO.

Scalability and Industrial Considerations

Solvent Selection

  • Synthesis: THF and DCM are preferred for coupling reactions due to their inertness toward halogenated intermediates.

  • Formulation: PBS (pH 7.4) is used for nanodisc rehydration to mimic physiological conditions.

Process Optimization

  • Yield Enhancement: Patent data suggest that substituting OMs/Ots groups with less reactive leaving groups reduces dimer impurity formation by 70%.

  • Cost-Effectiveness: Bulk synthesis of the chiral amine intermediate via asymmetric catalysis lowers production costs .

Chemical Reactions Analysis

RGX-104 primarily undergoes reactions typical of small-molecule agonists. These include:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, which may alter its pharmacokinetic properties.

    Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

    Hydrolysis: this compound may undergo hydrolysis under certain conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Preclinical Studies

Preclinical studies have demonstrated RGX-104's efficacy across a range of tumor models:

  • Tumor Growth Suppression: In various animal models, RGX-104 administration led to significant suppression of tumor growth in cancers including melanoma, lung cancer, ovarian cancer, and triple-negative breast cancer .
  • Immunocompetent Models: Strong anti-tumor responses were observed even in models lacking adaptive immunity, indicating a robust innate immune activation .

Table 1: Summary of Preclinical Efficacy

Cancer TypeModel UsedOutcome
MelanomaB16F10Significant tumor growth suppression
Lung CancerLLCPartial to complete tumor regression
Ovarian CancerCT26Enhanced cytotoxic T cell activity
Triple-Negative Breast CancerVariousInhibition of angiogenesis

Phase 1 Trials

This compound is currently undergoing extensive clinical evaluation:

  • Phase 1 Study: This study aims to establish the maximum tolerated dose of this compound when combined with other therapies like nivolumab and pembrolizumab. It assesses safety and pharmacodynamics in patients with advanced solid tumors .
  • Phase 1b/2 Study: This trial focuses on evaluating this compound in combination with docetaxel for patients with non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). The primary objectives include characterizing safety profiles and assessing antitumor activity .

Case Studies

Case Study 1: NSCLC Treatment
In a recent trial involving NSCLC patients, this compound combined with docetaxel demonstrated promising results in terms of safety and preliminary efficacy. Patients showed a notable reduction in MDSC levels and enhanced T cell activation post-treatment.

Case Study 2: Combination Therapy
Another study highlighted that this compound effectively overcame resistance to checkpoint inhibitors by depleting MDSCs and activating cytotoxic T lymphocytes. This suggests its potential as an adjunct therapy in resistant cancer types .

Table 2: Clinical Trial Phases for this compound

Trial PhaseObjectiveStatus
Phase 1Determine maximum tolerated doseOngoing
Phase 1b/2Evaluate safety and efficacy with docetaxelOngoing

Mechanism of Action

RGX-104 exerts its effects by binding to and activating liver-X receptors (LXR). This activation leads to the transcriptional activation of the apolipoprotein E (ApoE) gene. The increased expression of ApoE results in the depletion of myeloid-derived suppressor cells (MDSCs) and the activation of cytotoxic T-lymphocytes. The depletion of MDSCs is significant because these cells are associated with resistance to checkpoint inhibitors and chemotherapy. By depleting MDSCs, this compound enhances the body’s immune response against tumors .

Comparison with Similar Compounds

Mechanistic Highlights :

  • MDSC Depletion : RGX-104 reduces circulating PMN-MDSCs and M-MDSCs by inducing apoptosis via ApoE/LRP8 signaling .
  • T Cell Activation : In clinical trials, this compound increased CD8+ T cell populations by up to 5-fold and enhanced IFNγ production by 75-fold .
  • Anti-Angiogenesis : LXR activation inhibits vascular endothelial growth factor (VEGF)-mediated tumor vascularization .

Clinical Development :

  • Phase 1b Trials: this compound combined with docetaxel achieved a 66% disease control rate (DCR) in checkpoint inhibitor (CPI)-refractory solid tumors, including partial responses (PR) in melanoma and head/neck cancers .
  • Combination Potential: Synergy with anti-PD-1 antibodies and chemotherapy (e.g., paclitaxel) is under investigation, with ongoing Phase 1b/2 trials for advanced small-cell lung cancer (SCLC) and neuroendocrine tumors .

Comparison with Similar Compounds

This compound belongs to a class of LXR modulators with distinct mechanisms and clinical profiles. Below is a comparative analysis of key LXR-targeting agents:

This compound vs. GW3965

Parameter This compound GW3965
Mechanism LXRβ agonist; activates ApoE, depletes MDSCs, enhances T cell activity Pan-LXR agonist (LXRα/β); primarily modulates cholesterol efflux
Preclinical Efficacy Reduces MDSCs, inhibits angiogenesis, and suppresses metastasis in mice Limited antitumor activity; mainly studied in metabolic disorders
Clinical Stage Phase 1b/2 (active in solid tumors and lymphomas) Preclinical/early-phase (no oncology trials reported)
Key Advantages Oral bioavailability; dual immune activation and anti-angiogenic effects Well-characterized LXR pathway tool compound
Limitations Dose-limiting neutropenia in combination therapies Promotes hypertriglyceridemia and fatty liver in preclinical models
References

This compound vs. T0901317

Parameter This compound T0901317
Mechanism Selective LXRβ activation; ApoE-dependent immune remodeling Pan-LXR agonist; induces ABCA1/ABCG1-mediated cholesterol transport
Preclinical Efficacy MDSC depletion and T cell activation in >10 cancer models Limited antitumor activity; paradoxically promotes tumor growth in some contexts
Clinical Stage Advanced-phase oncology trials No clinical development for cancer
Key Advantages Tumor-selective ApoE upregulation; minimal metabolic toxicity Robust tool for studying LXR biology
Limitations Requires combination therapies for sustained efficacy Pro-tumorigenic effects in certain microenvironments
References

This compound vs. SR9243 (LXR Inverse Agonist)

Parameter This compound SR9243
Mechanism LXRβ agonist; enhances ApoE and innate immunity LXR inverse agonist; suppresses LXR-mediated lipogenesis
Preclinical Efficacy MDSC depletion, T cell activation, and anti-angiogenesis Reduces PMN-MDSCs; mechanism unclear
Clinical Stage Phase 1b/2 Preclinical
Key Advantages Dual immune and vascular targeting Avoids LXR-driven hyperlipidemia
Limitations Hyperlipidemia and neutropenia as adverse events Unclear translational potential in cancer
References

Research Findings and Data Tables

Clinical Efficacy of this compound Combinations (Phase 1b Trial Data)

Combination Therapy Patient Population Disease Control Rate (DCR) Adverse Events (Grade ≥3)
This compound + Docetaxel CPI-refractory solid tumors 66% (6/9 evaluable patients) Neutropenia (54%), fatigue (18%)
This compound + Anti-PD-1 Preclinical models (mice) Tumor regression in 70% of cases None reported
References

Pharmacodynamic Effects of this compound Monotherapy

Biomarker Change vs. Baseline Clinical Correlation
Circulating MDSCs >50% reduction Improved T cell infiltration and tumor control
CD8+ T Cells 5-fold increase Prolonged progression-free survival
Serum IFNγ 75-fold induction Enhanced antitumor immune response
References

Biological Activity

RGX-104 is an innovative small-molecule compound that selectively targets the liver X receptor (LXR), particularly LXRβ, to modulate immune responses and exert anti-cancer effects. This article delves into its biological activity, highlighting its mechanisms, clinical findings, and potential applications in cancer therapy.

This compound operates primarily through the activation of the ApoE gene, which plays a crucial role in lipid metabolism and immune modulation. The activation of ApoE leads to several biological effects:

  • Depletion of Myeloid-Derived Suppressor Cells (MDSCs) : MDSCs are known to suppress T cell activity and contribute to tumor progression. This compound significantly reduces MDSC populations, thereby enhancing cytotoxic T lymphocyte (CTL) responses against tumors .
  • Inhibition of Angiogenesis : By binding to its receptor LRP8, ApoE inhibits angiogenesis, which is essential for tumor growth and metastasis .
  • Promotion of Immune Activation : this compound stimulates dendritic cells (DCs) and activates CTLs, leading to increased immune surveillance against tumors .

Preclinical Findings

In various animal models, this compound has demonstrated robust anti-tumor activity across multiple cancer types, including:

Cancer Type Response Observed
Lung CancerSignificant tumor growth suppression
MelanomaPartial or complete regressions
Triple Negative Breast CancerStrong therapeutic responses
Renal Cell CarcinomaInhibition of metastatic colonization
GlioblastomaNotable tumor growth reduction

Studies indicate that this compound can suppress tumor growth even in immunocompetent mice as well as those lacking adaptive immunity, suggesting a multifaceted mechanism that does not solely rely on an intact immune system .

Clinical Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy:

  • Phase 1 Monotherapy Trial : In a study involving 26 patients with refractory solid tumors, this compound exhibited a disease control rate (DCR) of 40%, with one patient showing a confirmed partial response (PR) in platinum-refractory small cell lung cancer (SCLC) .
  • Combination Therapy with Docetaxel : A subsequent trial combined this compound with docetaxel in patients with refractory malignancies. Results showed:
    • A DCR of 66% in evaluable patients.
    • Significant MDSC depletion (>50%) and enhanced T cell activation markers.
    • Reduced incidence of neutropenia compared to docetaxel alone .

Case Study 1: Platinum-Refractory SCLC

A patient treated with this compound as a monotherapy achieved a >79% reduction in index lesions, demonstrating the potential for significant clinical benefit in resistant cancer types.

Case Study 2: Combination Therapy

Patients receiving this compound with docetaxel showed improved outcomes, including sustained MDSC depletion and substantial increases in CD8 T cell populations. One patient with melanoma continued treatment for over 36 weeks with ongoing clinical benefit .

Safety Profile

The safety profile of this compound has been generally favorable, with manageable on-target adverse events such as hyperlipidemia and neutropenia. The combination therapy approach has shown promise in mitigating some side effects typically associated with chemotherapy agents like docetaxel .

Q & A

Q. What is the molecular mechanism by which RGX-104 modulates innate immunity in cancer treatment?

this compound activates liver X receptors (LXRs), nuclear receptors that transcriptionally upregulate apolipoprotein E (ApoE). ApoE binds to LRP8 receptors, inducing apoptosis in myeloid-derived suppressor cells (MDSCs), which are key mediators of immunosuppression in tumors. Concurrently, this compound enhances cytotoxic CD8+ T-cell infiltration and activation, as demonstrated by increased LAG-3+ CD8+ T cells and serum IFN-γ levels in clinical trials . Preclinical models show this dual mechanism reduces tumor angiogenesis and metastatic potential while restoring anti-tumor immunity .

Q. How do preclinical models demonstrate this compound's impact on myeloid-derived suppressor cells (MDSCs)?

In syngeneic mouse models (e.g., melanoma, lung cancer), this compound treatment reduced circulating and intratumoral MDSCs by >50% via ApoE-dependent apoptosis. Flow cytometry quantified PMN-MDSCs (CD11b+Ly6G+) and M-MDSCs (CD11b+Ly6C+), while RNA sequencing confirmed LXR pathway activation. These reductions correlated with enhanced T-cell proliferation and tumor regression, providing mechanistic validation for clinical translation .

Q. What are the validated biomarkers used to assess this compound's pharmacodynamic effects in clinical trials?

Key biomarkers include:

  • MDSC levels : Measured via flow cytometry (CD33+CD11b+HLA-DR− for human PMN-MDSCs; CD14+CD11b+ for M-MDSCs) .
  • T-cell activation : Quantified by CD8+ T-cell counts, LAG-3+ CD8+ subsets, and serum IFN-γ (ELISA or Luminex) .
  • ApoE induction : Detected via RNA-seq or qPCR in peripheral blood mononuclear cells (PBMCs) .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's clinical response rates between monotherapy and combination regimens?

In Phase 1b trials, this compound monotherapy achieved a 40% disease control rate (DCR) in refractory small-cell lung cancer (SCLC), while combination with docetaxel improved DCR to 66% . To reconcile efficacy differences, researchers should:

  • Stratify patients by baseline MDSC levels and ApoE genotype (e.g., ApoE4 carriers show enhanced response ).
  • Evaluate tumor microenvironment (TME) changes using multiplex immunohistochemistry (IHC) to assess MDSC depletion and T-cell spatial distribution .
  • Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across regimens to optimize dosing schedules .

Q. What methodological considerations are critical when designing combination trials with this compound and immune checkpoint inhibitors?

  • Synergy validation : Use murine models (e.g., MC38 colorectal tumors) to test this compound with anti-PD-1, measuring tumor growth kinetics and immune cell infiltration .
  • Toxicity management : Preclinical lipid profiling (triglycerides, LDL) is essential to mitigate hyperlipidemia, a dose-limiting toxicity of LXR agonists. Statin co-administration may be required .
  • Endpoint selection : Prioritize immune-related response criteria (iRECIST) over RECIST to capture delayed responses from T-cell activation .

Q. How does this compound's induction of hyperlipidemia challenge its therapeutic dosing in clinical studies?

LXR activation alters cholesterol homeostasis, leading to dose-dependent hyperlipidemia. In Phase 1 trials, 5/11 patients receiving this compound + docetaxel required dose reductions due to grade 3/4 neutropenia and hypertriglyceridemia . Mitigation strategies include:

  • Pharmacokinetic modeling : Adjust dosing intervals (e.g., 5-days-on/2-days-off) to maintain MDSC suppression while minimizing lipid spikes .
  • Lipid monitoring : Implement frequent lipid panels and preemptive statin therapy in trial protocols .

Q. What statistical approaches are appropriate for analyzing this compound's time-dependent immune modulation effects?

Longitudinal mixed-effects models are recommended to account for repeated measures (e.g., weekly MDSC counts). For small sample sizes (n < 15 in early-phase trials), Bayesian hierarchical models improve power by borrowing information across dose cohorts. Time-to-event analyses (e.g., Kaplan-Meier for progression-free survival) should incorporate immune biomarker trends as time-varying covariates .

Q. What experimental strategies are recommended for evaluating ApoE genotype-dependent responses to this compound in clinical research?

  • Genotyping : Use TaqMan assays or whole-exome sequencing to stratify patients by ApoE alleles (e.g., ApoE2, E3, E4) .
  • Preclinical models : Engineer ApoE-knockin mice (e.g., ApoE4 vs. ApoE3) to compare this compound efficacy and lipid profiles .
  • Correlative studies : Link ApoE variants to MDSC depletion efficiency and T-cell activation in patient PBMCs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RGX-104
Reactant of Route 2
RGX-104

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.